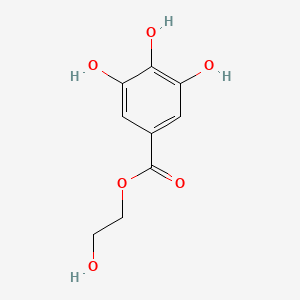

2-Hydroxyethyl gallate

Description

Overview of Gallate Esters in Research

Gallate esters, including 2-hydroxyethyl gallate, are a class of chemical compounds widely studied for their diverse biological properties. nih.gov These esters are derived from gallic acid, a phenolic acid found in numerous plants. researchgate.net For decades, research has highlighted the antioxidative, anti-inflammatory, and neuroprotective properties of gallic acid and its derivatives. nih.gov

The antioxidant capacity of gallate esters is a primary focus of research. researchgate.net This property is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. nih.govlookchem.com The number and position of hydroxyl groups on the gallate structure are crucial in determining their antioxidant efficacy. researchgate.net

Furthermore, the lipophilicity of gallate esters, which can be modified by the length of the alkyl chain, influences their interaction with biological membranes and their potential applications. isnff-jfb.com This has led to the synthesis and investigation of various gallate esters with different chain lengths to optimize their activity in both aqueous and lipid environments. isnff-jfb.comresearchgate.net

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its distinct chemical properties and potential applications. As a derivative of gallic acid, it is investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ailookchem.com

A significant rationale for its study is the exploration of its potential as an alternative to existing preservatives and antioxidants. longwood.edu The modification of gallic acid to form this compound alters its solubility and may enhance its utility in various formulations, from food preservation to cosmetics and pharmaceuticals. ontosight.aivulcanchem.com

The synthesis of this compound, typically through the esterification of gallic acid with ethylene (B1197577) glycol derivatives, is a subject of research to optimize reaction conditions and yields. ontosight.ai Advanced analytical techniques are then employed to purify and validate the structure of the synthesized compound. vulcanchem.com

Historical Perspective of Gallate Research Evolution

The scientific inquiry into gallates is rooted in the broader history of research into natural products and their derivatives. Following the publication of "On the Origin of Species" in 1859, the idea that life arose from the gradual transformation of non-living matter gained traction, leading to the study of organic molecules. nih.gov

Early research in the 20th century, particularly the work of Oparin and Haldane, laid the groundwork for understanding the prebiotic synthesis of organic compounds. nih.gov While not directly focused on gallates, this foundational work established a multidisciplinary approach to studying the origins and functions of biological molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6/c10-1-2-15-9(14)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCBVVNCQYNPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987664 | |

| Record name | 2-Hydroxyethyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68162-50-5 | |

| Record name | Gallic acid ethylene glycol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68162-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 2 Hydroxyethyl Gallate

Established Esterification Routes from Gallic Acid and Hydroxyethyl (B10761427) Precursors

The primary and most well-established method for synthesizing 2-hydroxyethyl gallate is through the direct esterification of gallic acid with a hydroxyethyl precursor, typically ethylene (B1197577) glycol. This reaction follows the principles of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

Acid-Catalyzed Synthesis Methodologies

Acid catalysis is crucial for accelerating the esterification reaction between gallic acid and ethylene glycol. Various acid catalysts have been employed for this purpose, with mineral acids and organic sulfonic acids being the most common.

Sulfuric acid is a frequently used catalyst in the synthesis of gallate esters . Its strong acidic nature effectively protonates the carbonyl oxygen of gallic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

p-Toluenesulfonic acid (PTSA) is another effective catalyst for this esterification google.com. As a solid organic acid, PTSA offers advantages in terms of handling and potentially easier removal from the reaction mixture compared to liquid mineral acids. A patented method describes the synthesis of gallic acid esters by reacting gallic acid with a diol, such as ethylene glycol, in the presence of p-toluenesulfonic acid google.com. This process involves heating the reactants under reflux in an organic solvent for a period of 5 to 20 hours google.com.

The general mechanism for the acid-catalyzed esterification of gallic acid with ethylene glycol is as follows:

Protonation of the carbonyl oxygen of gallic acid by the acid catalyst.

Nucleophilic attack of a hydroxyl group from ethylene glycol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the hydroxyl groups of the former carboxyl group.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to yield this compound and regenerate the acid catalyst.

Optimization of Reaction Conditions for Research Scale Production

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are manipulated to maximize yield and purity include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

| Parameter | Optimized Range/Value | Rationale |

| Molar Ratio (Gallic Acid:Ethylene Glycol) | 1:2 to 1:12 google.com | An excess of ethylene glycol is often used to shift the reaction equilibrium towards the formation of the ester product, according to Le Chatelier's principle. |

| Catalyst | p-Toluenesulfonic acid google.com, Sulfuric acid | Provides the necessary acidic environment to protonate the carboxylic acid and accelerate the reaction rate. |

| Reaction Temperature | Reflux conditions google.com | Higher temperatures increase the reaction rate. The specific temperature depends on the boiling point of the solvent used. |

| Reaction Time | 5 - 20 hours google.com | Sufficient time is required for the reaction to reach equilibrium or completion. The optimal time can vary based on other reaction conditions. |

| Solvent | Organic solvent capable of azeotropic water removal | The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. |

This table is generated based on data from the synthesis of gallate esters with diols as described in the provided search results. Specific optimal values for this compound may vary.

Novel Derivatization Approaches and Analog Synthesis for Mechanistic Studies

To better understand the structure-activity relationships and mechanisms of action of this compound, researchers synthesize various derivatives and analogs. These modifications can target the hydroxyl groups on the galloyl moiety or the terminal hydroxyl group of the hydroxyethyl ester.

Modification of Hydroxyl and Ester Moieties

Modification of the hydroxyl groups on the aromatic ring can influence the antioxidant capacity and other biological activities of the molecule. For instance, introducing an additional galloyl group to gallamide derivatives with short alkyl chains has been shown to enhance antiproliferative activity nih.gov. While this study did not specifically investigate this compound, it suggests a potential avenue for derivatization.

The ester moiety can also be modified to alter the compound's lipophilicity and, consequently, its interaction with biological membranes. The synthesis of a series of alkyl gallates with varying chain lengths has been a common strategy to study the effect of lipophilicity on biological activity mdpi.com. This approach could be adapted to create analogs of this compound with modified ester groups.

Biocatalytic and Enzymatic Synthesis Pathways

In recent years, enzymatic synthesis has emerged as a greener and more selective alternative to chemical synthesis for many esters. Lipases are the most commonly used enzymes for the esterification of gallic acid.

Immobilized lipases, such as those from Bacillus licheniformis and Candida antarctica, have been successfully used to synthesize various alkyl gallates in water-free systems nih.govmdpi.com. The use of an immobilized enzyme simplifies the purification process and allows for enzyme recycling. For example, a celite-bound lipase from Bacillus licheniformis has been used to synthesize methyl, ethyl, n-propyl, and n-butyl gallate with yields ranging from 58.2% to 72.1% at 55°C in 10 hours nih.gov.

Tannase is another enzyme that can be employed for the synthesis of gallic acid esters. An improved method utilizing immobilized tannase has been shown to be effective for synthesizing propyl gallate, with yields exceeding 60% google.com. This enzymatic approach offers mild reaction conditions, typically at room temperature, and can be applied to a range of alkyl alcohols and diols google.com.

These biocatalytic methods present a promising route for the synthesis of this compound and its derivatives under environmentally benign conditions.

| Enzyme | Support for Immobilization | Substrates | Key Reaction Conditions |

| Lipase from Bacillus licheniformis | Celite 545 gel matrix nih.gov | Gallic acid and various alcohols (methanol, ethanol, n-propanol, n-butanol) nih.gov | 55°C, 10 hours, shaking (150 g), water-free system nih.gov |

| Tannase | Insoluble carrier google.com | Gallic acid and various alkyl alcohols or diols google.com | Room temperature, 18 hours google.com |

This table provides examples of enzymatic synthesis of gallate esters. Specific conditions for this compound would require further optimization.

Chemical Reactivity and Transformation Pathways in Biological and Experimental Systems

The chemical reactivity of this compound is largely dictated by the phenolic hydroxyl groups on the galloyl moiety. These groups are excellent hydrogen donors, which is the basis for the compound's antioxidant activity through radical scavenging.

In biological systems, gallate esters can undergo hydrolysis, releasing gallic acid and the corresponding alcohol. Studies on other alkyl gallates have shown that they can be hydrolyzed by intestinal lipases and gut microorganisms to produce free gallic acid nih.gov. It is plausible that this compound follows a similar metabolic fate, where the ester bond is cleaved to yield gallic acid and ethylene glycol.

The gallic acid released from this hydrolysis can then be further metabolized. The main metabolite of orally administered gallic acid in rats has been identified as 4-O-methyl gallic acid mdpi.com. This methylation is a common metabolic pathway for catechols and other polyphenols.

In experimental systems, the stability of gallate esters is influenced by factors such as pH and temperature. Under frying conditions, for example, gallic acid and methyl gallate have been shown to inhibit lipid hydrolysis and the formation of lipid peroxidation products researchgate.netnih.gov. The trihydroxy-substituted benzene ring is susceptible to oxidation, and the stability of this compound in various food and biological matrices is an important consideration for its potential applications. The hydroxyl groups can also chelate metal ions, which can inhibit pro-oxidant activities .

Oxidation Pathways and Quinone Formation

The chemical reactivity of this compound is largely dictated by the gallic acid moiety, which contains a catechol-like structure. This structural feature makes the compound susceptible to oxidation, a process central to its function as an antioxidant. The oxidation of this compound, like other gallates and polyphenols, can proceed through various pathways, often culminating in the formation of highly reactive quinone species.

Quinones are generated from catechols or hydroquinones through oxidation, a reaction that can be catalyzed by a range of oxidative enzymes, metal ions, or in some cases, molecular oxygen itself. For the gallate structure, this transformation typically involves a two-electron oxidation. The process can also proceed via a one-electron oxidation to form an intermediate semiquinone radical, which is then further oxidized to the corresponding quinone. In the case of gallic acid and its esters, this results in the formation of an o-quinone derivative.

These oxidation reactions are significant as quinones are Michael acceptors, meaning they can react with cellular nucleophiles such as proteins and DNA. The specific biological effects of the parent compound are often linked to the rate, location, and reactivity of the quinones formed.

The table below summarizes various catalysts that can facilitate the oxidation of catechol and hydroquinone structures, which are analogous to the gallate ring system.

| Catalyst Type | Examples | Reference |

| Oxidative Enzymes | Cytochromes P450, Cyclooxygenases (COX), Peroxidases, Tyrosinase, Xanthine Oxidase, Monoamine Oxidase | |

| Metal Ions | Fe²⁺, Cu²⁺ | |

| Other | Molecular Oxygen (autoxidation) |

It has been noted that while the oxygen-mediated autoxidation of polyphenols is thermodynamically favorable, it can be kinetically slow and is often facilitated by the presence of trace metals.

Reduction and Substitution Reactions in Experimental Matrices

Beyond oxidation, the functional groups of this compound—the ester linkage, the aromatic hydroxyl groups, and the primary alcohol of the ethyl group—allow for a variety of other chemical transformations, including reduction and substitution reactions. The reactivity of these groups is often explored in different experimental matrices.

Ester Hydrolysis: A primary substitution reaction for this compound is the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: gallic acid and ethylene glycol. In biological or simulated biological systems, this transformation is highly relevant. Studies on various alkyl gallates demonstrate that they can be hydrolyzed by enzymes like intestinal lipases and gut microorganisms to release free gallic acid. This enzymatic hydrolysis is a key metabolic pathway for short-chain alkyl gallates in vivo. This suggests that in experimental biological matrices, this compound would likely undergo similar enzymatic or pH-dependent hydrolysis.

Reactions of the 2-Hydroxyethyl Moiety: The primary alcohol on the 2-hydroxyethyl side chain presents another site for chemical modification. This hydroxyl group can undergo reactions typical of alcohols, such as further esterification or etherification. More specific transformations can also be achieved. For instance, primary hydroxyl groups on similar molecules, like poly(2-hydroxyethyl acrylate), can be selectively oxidized to introduce functional aldehyde groups using methods like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation. This highlights a potential pathway for chemically modifying the side chain of this compound to create derivatives with different properties or functionalities. The hydroxyl group can also enhance the reactivity of the adjacent ester group, potentially acting as an intramolecular catalyst in certain reactions.

The table below outlines potential reactions based on the functional groups present in this compound.

| Functional Group | Reaction Type | Potential Products | Context/Analogy |

| Ester Linkage | Hydrolysis (Substitution) | Gallic Acid, Ethylene Glycol | Enzymatic cleavage in biological matrices. |

| Primary Alcohol | Oxidation | Aldehyde-functionalized gallate | TEMPO-mediated oxidation of similar structures. |

| Primary Alcohol | Esterification | Di-ester of gallic acid | Standard reaction of alcohols. |

| Aromatic Ring | Reduction | Cyclohexane derivative | Requires strong reducing agents (e.g., catalytic hydrogenation), less common than oxidation studies. |

While reduction of the aromatic ring is chemically possible under harsh conditions (e.g., high-pressure hydrogenation), the focus of research on gallates is predominantly on their oxidative transformations due to their role as antioxidants. Substitution reactions, particularly hydrolysis, and modifications of the side-chain alcohol are more frequently encountered in experimental settings.

Mechanistic Investigations of 2 Hydroxyethyl Gallate S Biological Activities

Modulation of Oxidative Stress Pathways

Oxidative stress, a condition characterized by an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in a variety of pathological conditions. 2-Hydroxyethyl gallate, like other gallates, is believed to modulate oxidative stress through a dual approach: direct scavenging of free radicals and enhancement of cellular antioxidant defenses.

Direct Free Radical Scavenging Mechanisms

The primary antioxidant activity of this compound is attributed to the three hydroxyl groups on its phenyl ring. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. The primary mechanisms for this direct scavenging activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which can be followed by proton loss (Sequential Proton Loss Electron Transfer or SPLET).

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway through which phenolic compounds like this compound exert their antioxidant effects. In this process, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it. patsnap.com The gallate structure is particularly efficient at this due to the relatively weak O-H bonds of its phenolic hydroxyls. The resulting radical form of this compound is significantly more stable and less reactive than the initial free radical, largely due to resonance delocalization of the unpaired electron around the aromatic ring. This stability prevents the propagation of the radical chain reaction.

Factors Influencing HAT:

Bond Dissociation Enthalpy (BDE): A lower BDE of the O-H bond in the antioxidant facilitates the donation of a hydrogen atom.

Solvent: The polarity of the solvent can influence the kinetics of the HAT reaction.

Radical Type: The nature of the free radical being scavenged also affects the reaction rate.

In addition to HAT, this compound can also scavenge free radicals through mechanisms involving the transfer of a single electron.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents.

Proton Loss: The antioxidant first deprotonates, forming a phenoxide anion. This process is influenced by the acidity of the phenolic hydroxyl groups and the pH of the medium.

Electron Transfer: The resulting anion then donates an electron to the free radical, regenerating the neutral form of the antioxidant in a radical state, which is then stabilized by resonance.

The likelihood of each of these mechanisms (HAT, SET, SPLET) occurring depends on factors such as the structure of the antioxidant, the nature of the free radical, and the properties of the solvent system. For gallates, the presence of multiple hydroxyl groups provides several sites for these reactions to occur.

Upregulation of Endogenous Antioxidant Defense Systems

Beyond its direct radical-scavenging activities, this compound is thought to contribute to cellular protection by upregulating the body's own antioxidant defense mechanisms. This is a more indirect but potentially longer-lasting antioxidant effect.

A critical pathway in the cellular defense against oxidative stress is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. researchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.net In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes and proteins. wjgnet.com

While direct studies on this compound are limited, research on other gallates and polyphenols, such as epigallocatechin gallate (EGCG), has demonstrated their ability to activate the Nrf2 pathway. semanticscholar.orgjapsonline.com It is hypothesized that this compound can similarly induce a conformational change in Keap1, leading to the release and activation of Nrf2. wjgnet.com

The activation of the Nrf2 pathway by compounds like this compound leads to the increased expression of several crucial antioxidant enzymes. wjgnet.com These enzymes play a vital role in detoxifying reactive oxygen species and maintaining cellular redox homeostasis.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov By removing superoxide, SOD prevents the formation of more harmful radicals.

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.com This is a critical step, as hydrogen peroxide can otherwise participate in the Fenton reaction to produce highly reactive hydroxyl radicals.

Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. The induction of HO-1 is a key cytoprotective response to oxidative stress. wjgnet.com

The table below summarizes the key antioxidant enzymes and their functions that are potentially upregulated by this compound via the Nrf2 pathway.

| Enzyme | Function |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. |

| Heme Oxygenase-1 (HO-1) | Produces the antioxidant bilirubin from heme. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. |

| Glutathione S-Transferase (GST) | Conjugates glutathione to xenobiotics for detoxification. |

Attenuation of Oxidative Damage Markers in Cellular and Preclinical Models

While direct studies on this compound are emerging, the broader family of gallates has been shown to effectively attenuate markers of oxidative damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. Key markers of this damage include increased levels of malondialdehyde (MDA), a product of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Research on related gallate compounds, such as ethyl gallate, has demonstrated a capacity to decrease ROS overproduction in cellular models of oxidative stress nih.gov. This is significant as excessive ROS can damage lipids, proteins, and DNA mdpi.com. Furthermore, studies on other natural polyphenolic compounds have shown a reduction in MDA levels, indicating a protective effect against lipid peroxidation nih.gov.

The antioxidant defense system relies on enzymes like SOD and GPx. SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while GPx reduces hydrogen peroxide and organic hydroperoxides to non-toxic substances nih.gov. Investigations into various gallates suggest they may positively modulate the activity of these crucial enzymes, thereby bolstering the cell's antioxidant capacity. Although specific data for this compound is not yet widely available, the established antioxidant activity of the gallate chemical scaffold suggests a strong potential for similar protective effects against oxidative damage.

Table 1: Effects of Related Gallate Compounds on Oxidative Stress Markers

| Compound | Model System | Observed Effects on Oxidative Stress Markers |

|---|---|---|

| Ethyl Gallate | PC12 cells | Decreased ROS overproduction nih.gov |

| Methyl Gallate | Animal model of colitis | Decreased MDA levels, Increased SOD and GPx activity |

| Propyl Gallate | Human pulmonary fibroblasts | Increased ROS levels at high concentrations nih.gov |

Note: This table is illustrative and based on findings from related gallate compounds to suggest potential areas of investigation for this compound.

Regulation of Inflammatory Processes

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various pathologies. This compound and its chemical relatives are being investigated for their ability to modulate key aspects of the inflammatory cascade.

Enzymatic Inhibition of Key Inflammatory Effectors (e.g., Cyclooxygenase, Lipoxygenase)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation researchgate.netnih.gov. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs nih.gov. Research into synthetic derivatives of methyl gallate has revealed potent lipoxygenase inhibitory activity frontiersin.org. One such derivative demonstrated a significant anti-inflammatory effect in an animal model of arthritis, which was associated with the downregulation of COX-2 and TNF-α gene expression frontiersin.org. While direct enzymatic inhibition studies on this compound are needed, the findings from these closely related compounds suggest that it may also function as an inhibitor of these critical inflammatory enzymes.

Table 2: Inhibitory Effects of Methyl Gallate Derivatives on Inflammatory Enzymes and Mediators

| Compound | Target | Model System | Key Findings |

|---|---|---|---|

| Methyl Gallate Derivative (MGSD 1) | Lipoxygenase (LOX) | In vitro assay | Potent LOX inhibition frontiersin.org |

| Methyl Gallate Derivative (MGSD 1) | COX-2, TNF-α | Animal model of arthritis | Decreased gene expression frontiersin.org |

| Methyl Gallate | IL-1β, IL-6, TNF-α | Experimental arthritis model | Reduced production of inflammatory mediators nih.gov |

Note: This table highlights findings from methyl gallate and its derivatives, suggesting a potential mechanism of action for this compound.

Modulation of Intracellular Signaling Cascades in Inflammatory Responses

The production of pro-inflammatory mediators is tightly regulated by complex intracellular signaling pathways. Key among these are the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation nih.gov. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules nih.gov. Studies have shown that gallates can inhibit the activation of NF-κB nih.gov. For example, ethyl gallate has been demonstrated to suppress the nuclear translocation of the NF-κB p65 subunit in vascular endothelial cells, thereby reducing the expression of adhesion molecules involved in the inflammatory response nih.gov. Similarly, methyl gallate has been shown to inhibit the TLR4/NF-κB signaling pathway in a model of ulcerative colitis plos.org. These findings strongly suggest that a key anti-inflammatory mechanism of this compound could be its ability to interfere with the NF-κB signaling cascade.

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators nih.gov. The activation of MAPK pathways is a key step in the inflammatory process. Research on methyl gallate has shown that it can attenuate inflammation by inhibiting the phosphorylation of ERK1/2, p38, and JNK nih.gov. By modulating the MAPK pathway, gallates can effectively reduce the expression of various pro-inflammatory genes. This provides another plausible mechanism through which this compound may exert its anti-inflammatory effects.

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Axis Regulation

There is no specific research available detailing the regulatory effects of this compound on the PI3K/Akt signaling pathway. Studies on other polyphenols suggest that interaction with this pathway is possible and can be a key mechanism in mediating antioxidant and anti-inflammatory effects, but dedicated investigation for this compound is required. researchgate.netnih.govnih.govarvojournals.orgijbs.com

Antiproliferative and Apoptosis-Inducing Mechanisms in Neoplastic Cellular Models (In Vitro)

While it is plausible that this compound possesses antiproliferative and pro-apoptotic properties similar to other gallates, specific experimental evidence is needed to confirm this and to delineate the precise mechanisms.

Cell Cycle Arrest and Inhibition of Cellular Proliferation

No studies have been published that analyze the effect of this compound on the cell cycle of neoplastic cells. Therefore, it is unknown whether it induces arrest at any phase (e.g., G0/G1, S, or G2/M) or its effects on key cell cycle regulatory proteins.

Induction of Programmed Cell Death (Apoptosis) Pathways

The detailed pathway of apoptosis induction by this compound has not been investigated.

Mitochondrial Dysfunction and Cytochrome c Release

There is no available data on whether this compound can induce mitochondrial dysfunction, disrupt the mitochondrial membrane potential, or cause the subsequent release of cytochrome c into the cytosol in cancer cells.

Caspase Cascade Activation and Poly(ADP-ribose) Polymerase (PARP) Cleavage

The ability of this compound to activate initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3), leading to the cleavage of key cellular substrates such as PARP, has not been documented.

Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio)

Scientific literature lacks information on the effects of this compound on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net Consequently, its impact on the critical Bax/Bcl-2 ratio, which often determines a cell's susceptibility to apoptosis, is unknown.

Inhibition of Cell Migration and Invasion Potential

There is currently no specific scientific research available detailing the effects of this compound on the inhibition of cell migration and invasion. Studies on other gallate esters, such as ethyl gallate, have shown activity in these areas, but these findings cannot be directly attributed to this compound.

No direct research has been published on the specific effects of this compound on the downregulation of matrix metalloproteinases (MMPs). While various polyphenols and other gallate derivatives have been investigated for their anti-MMP activities, dedicated studies on the 2-hydroxyethyl ester are absent from the current scientific literature.

The scientific literature lacks specific studies investigating the role of this compound in the interference with cell adhesion processes. Research on related compounds, such as epigallocatechin gallate (EGCG), has indicated an ability to modulate cell adhesion, but similar investigations have not been conducted for this compound.

Targeting Specific Oncogenic Signaling Pathways for Growth Suppression

There is no available scientific evidence to suggest that this compound targets specific oncogenic signaling pathways for growth suppression. The mechanisms of action for many gallate compounds, such as epigallocatechin gallate, involve the modulation of multiple signaling pathways critical to cancer cell proliferation and survival. nih.govmdpi.com However, research to determine if this compound possesses similar activities has not been reported.

Enzyme Modulatory Activities Beyond Inflammation and Proliferation

Research into the broader enzyme modulatory activities of this compound is limited. The following subsections summarize the available information regarding its effects on specific hydrolytic enzymes and cholinesterases.

Specific inhibitory profiles of this compound against hyaluronidase, collagenase, sucrase, and maltase have not been established in the scientific literature.

However, a study on a series of n-alkyl gallate esters provides some context. This research demonstrated that the inhibitory activity against hyaluronidase and collagenase is dependent on the length of the alkyl chain. tandfonline.comnih.gov Short-chain alkyl esters (from methyl to butyl gallate) exhibited virtually no inhibitory activity against hyaluronidase. tandfonline.com Similarly, these short-chain esters did not show inhibition of collagenase. researchgate.net Given that this compound is a short-chain ester, it might be inferred that it would have weak to no inhibitory activity against these particular enzymes, although direct experimental evidence is required for confirmation.

Regarding sucrase and maltase, studies have identified inhibitory activities in other, more complex gallate-containing compounds, but not in simple gallate esters like the 2-hydroxyethyl derivative. nih.govwhiterose.ac.uk

Table 1: Summary of Hydrolytic Enzyme Inhibition by Alkyl Gallates

| Enzyme | Inhibitory Activity of Short-Chain Alkyl Gallates (C1-C4) |

| Hyaluronidase | Virtually no activity tandfonline.com |

| Collagenase | No inhibition detected researchgate.net |

| Sucrase | Data not available for this compound |

| Maltase | Data not available for this compound |

Modulation of Cholinesterase Activities

There is no specific information available in the scientific literature concerning the modulation of cholinesterase activities by this compound. While polyphenolic compounds, in general, have been investigated for their potential to inhibit cholinesterases, research has not been extended to this particular gallate ester. nih.gov

Mechanisms of Beta-Lactamase Inhibition for Antimicrobial Enhancement

There is currently no specific scientific literature available that investigates the mechanisms by which this compound may inhibit beta-lactamases to enhance the efficacy of antimicrobial agents. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the beta-lactam ring mdpi.com. The inhibition of these enzymes is a key strategy to overcome antibiotic resistance.

Research on other gallate compounds, such as gallic acid and methyl gallate, has shown potential for enhancing the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been observed to have a synergistic effect when combined with certain antibiotics, suggesting a possible interaction with bacterial resistance mechanisms nih.gov. For example, some alkyl gallates have demonstrated synergistic effects with oxacillin against MRSA nih.gov. However, the direct inhibition of beta-lactamase by these gallate compounds has not been definitively established as the sole mechanism for this synergy. It is crucial to note that these findings on other gallates cannot be extrapolated to this compound, and dedicated studies are necessary to determine if it has any role in beta-lactamase inhibition and antimicrobial enhancement.

Structure Activity Relationships Sar and Computational Studies of 2 Hydroxyethyl Gallate

Elucidation of Structural Determinants Governing Biological Efficacy

The biological activities of gallic acid derivatives, including 2-hydroxyethyl gallate, are intricately linked to their specific structural features. The arrangement and properties of the galloyl group's hydroxyls and the nature of the ester moiety are primary determinants of their efficacy and mechanism of action.

Influence of the Hydroxyethyl (B10761427) Ester Moiety on Activity Profiles

The esterification of gallic acid's carboxylic group is a key modification that significantly alters its physicochemical properties, such as polarity and hydrophobicity, which in turn influences its biological activity. nih.gov The 2-hydroxyethyl ester moiety in this compound introduces distinct characteristics compared to simple alkyl esters.

Role of Galloyl Group Hydroxyls in Mechanistic Action

The three hydroxyl groups on the galloyl aromatic ring are the cornerstone of the biological activity of this compound, particularly its antioxidant effects. nih.gov These phenolic hydroxyls are responsible for the molecule's potent radical-scavenging capabilities. The mechanism primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and results in the formation of a more stable gallate radical. naturalspublishing.comnih.gov

The number and position of these hydroxyl groups are critical. The 3,4,5-trihydroxy substitution pattern is particularly effective for high antioxidant activity. nih.gov Quantum chemical studies on gallic acid have shown that the hydroxyl groups at the 3- and 4-positions are primarily responsible for the antioxidant activity due to their lower O-H bond dissociation enthalpy (BDE), making hydrogen atom transfer more favorable. naturalspublishing.com Furthermore, the galloyl moiety's structure allows for the delocalization of the unpaired electron in the resulting radical, increasing its stability and preventing it from initiating further oxidative chain reactions. These hydroxyl groups also contribute to the molecule's ability to chelate metal ions, which can prevent the formation of highly reactive hydroxyl radicals through Fenton-like reactions.

Impact of Functional Group Modifications and Alkyl Chain Length on Activity

Modifying the functional groups of gallic acid, especially through esterification with alkyl chains of varying lengths, has a profound and well-documented impact on biological activity. This relationship is often not linear, with efficacy increasing with chain length up to an optimal point before decreasing—the "cut-off effect". researchgate.netnih.gov

Studies on a series of alkyl gallates have demonstrated this principle across various biological activities. For instance, antifungal activity against wood-rot fungi was found to increase with alkyl chain length, peaking at octyl gallate (C8), and then declining with longer chains. researchgate.net Similarly, the activity of alkyl gallates in intensifying β-lactam susceptibility in Methicillin-Resistant Staphylococcus aureus (MRSA) was optimal for chains of five to six carbons (pentyl and hexyl gallate). nih.gov This effect is attributed to a balance between hydrophobicity and solubility. As the alkyl chain lengthens, the molecule's lipophilicity increases, enhancing its ability to interact with and disrupt lipid membranes of microbes. researchgate.netnih.gov However, beyond a certain length, decreased water solubility and a tendency for self-aggregation in solution can reduce the effective concentration of the compound available to interact with target cells, leading to diminished activity. nih.govoup.com The introduction of different functional groups, such as the hydroxyl in this compound, modifies these hydrophobic/hydrophilic properties, thereby fine-tuning the molecule's activity profile. nih.gov

| Alkyl Gallate | Alkyl Chain Length | Observed Biological Activity | Reference |

|---|---|---|---|

| Methyl Gallate | C1 | Moderate antifungal and antibacterial activity. | researchgate.netnih.gov |

| Pentyl/Hexyl Gallate | C5/C6 | Optimal activity for intensifying β-lactam susceptibility in MRSA. | nih.gov |

| Octyl Gallate | C8 | Maximum antifungal activity against wood-rot fungi. Partition to lipid membranes is high. | researchgate.netnih.gov |

| Nonyl/Decyl Gallate | C9/C10 | Maximum antimicrobial activity against MRSA and MSSA strains. | nih.gov |

| Dodecyl Gallate (Lauryl) | C12 | Decreased antibacterial activity compared to shorter chains, attributed to self-association. | nih.gov |

| Cetyl/Stearyl Gallate | C16/C18 | Lower membrane binding and reduced antibacterial/antiviral activity. | nih.gov |

Computational Approaches for Mechanistic Insights and Predictive Modeling

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at an atomic level. Methods such as quantum chemical calculations and molecular docking simulations offer deep mechanistic insights and can predict biological interactions. scienceopen.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Thermochemical Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic structure and thermochemical parameters of phenolic antioxidants. naturalspublishing.comsemanticscholar.org These calculations are crucial for understanding the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT), single-electron transfer (SET), and sequential proton loss-electron transfer (SPLET). naturalspublishing.comnih.gov

Key parameters calculated via DFT include:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, which is central to the HAT mechanism. naturalspublishing.comnih.gov Studies on gallic acid confirm that the BDEs for the 3-OH and 4-OH groups are the lowest, making them the primary sites for radical scavenging. naturalspublishing.com

Ionization Potential (IP): The energy needed to remove an electron. A lower IP facilitates the SET mechanism. nih.govsci-hub.box

Electron Affinity (EA): The energy released when an electron is added. This parameter is relevant to understanding the stability of the antioxidant radical. naturalspublishing.comjh.edu

These theoretical investigations help to rationalize the high antioxidant potential of the galloyl moiety and predict how structural modifications, such as the addition of the hydroxyethyl group, might influence these electronic properties and, consequently, the antioxidant efficacy. sci-hub.boxjh.edu

| Parameter | Description | Significance for Antioxidant Activity | Reference |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required for homolytic cleavage of an O-H bond. | Low values for 3-OH and 4-OH groups indicate preference for Hydrogen Atom Transfer (HAT) mechanism. | naturalspublishing.comsci-hub.box |

| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | A lower IP value facilitates the Single Electron Transfer (SET) mechanism. | nih.govsci-hub.box |

| Electron Affinity (EA) | Energy change when an electron is added to a neutral atom or molecule to form a negative ion. | Indicates the ability of the resulting radical to accept an electron. A high EA for the radical suggests stability. | naturalspublishing.comjh.edu |

| HOMO-LUMO Energy Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A small energy gap is associated with high chemical reactivity and bioactivity. | tandfonline.com |

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or receptor, to form a stable complex. nih.gov This method provides valuable insights into the binding affinity, specific interactions, and potential inhibitory mechanisms of compounds.

For gallic acid derivatives, docking studies have been performed to elucidate their interactions with various biological targets. For example, studies on methyl gallate and propyl gallate have explored their binding to antioxidant enzymes like xanthine oxidase, as well as proteins involved in inflammation and bacterial growth. tandfonline.comresearchgate.netchula.ac.th These simulations identify key intermolecular interactions, such as hydrogen bonds between the galloyl hydroxyl groups and amino acid residues in the protein's active site, and hydrophobic interactions involving the aromatic ring and the ester group. nih.gov The binding energy, calculated as a docking score, provides an estimate of the binding affinity, allowing for the comparison of different ligands. researchgate.netchula.ac.th Such studies on this compound would help predict its potential targets and explain its biological activity by revealing how the hydroxyethyl group contributes to binding within a specific protein pocket.

| Compound | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Methyl Gallate | Xanthine Oxidase (3NRZ) | -7.45 | Not specified | researchgate.netchula.ac.th |

| Gallic Acid | Tumor Necrosis Factor-α (2E7A) | -6.73 | Not specified | nih.gov |

| Propyl Gallate | SARS-CoV-2 Spike Protein (2AJF) | -5.6 | Not specified | tandfonline.com |

| Propyl Gallate | Anti-inflammatory protein (2BXK) | -6.5 | Not specified | tandfonline.com |

| Epigallocatechin gallate (EGCG) | Ubiquitin-activating enzyme (Uba1) | -20.89 (MM/PBSA) | Binds at specific hot spots (HS2, HS3) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms, MD provides valuable insights into the conformational flexibility of a molecule and the stability of its interactions with biological targets. Although specific MD simulation studies on this compound are not extensively available in the current literature, a wealth of information can be gleaned from simulations of structurally related gallate esters and compounds containing the galloyl moiety. This section will, therefore, discuss the application of MD simulations for the conformational analysis and binding stability assessment of this compound, drawing inferences from studies on analogous molecules such as gallic acid and other gallate derivatives.

Conformational Analysis:

The conformational landscape of a molecule dictates its shape and, consequently, its ability to interact with specific biological targets. For molecules with rotatable bonds, like this compound, understanding the preferred conformations is crucial. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations.

Studies on related compounds, such as catechins that contain a galloyl group, have utilized MD simulations to understand the flexibility of this moiety. These simulations have revealed that the orientation of the galloyl group can fluctuate, and these movements can be influenced by the surrounding solvent environment. The number and position of hydroxyl groups, as well as the presence of the galloyl moiety itself, have a significant impact on the solvation shells and hydrogen bonding capabilities of the molecule. For this compound, MD simulations could elucidate the rotational freedom around the ester linkage and the C-C bond of the hydroxyethyl group, providing a picture of its accessible conformations in an aqueous environment.

Binding Stability with Biological Targets:

MD simulations are instrumental in assessing the stability of a ligand-protein complex, providing a dynamic view that complements the static picture from molecular docking. Once a potential binding pose of this compound within a target protein is identified, MD simulations can be run to observe the evolution of the complex over time. Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile for both the protein and the ligand suggests that the binding pose is stable and the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible and rigid regions of the protein. Significant fluctuations in the amino acid residues of the binding pocket could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are continuously monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be employed on the MD simulation trajectories to calculate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

Insights from Analogous Compounds:

MD simulations on gallic acid and its derivatives have provided valuable information on their binding stability with various protein targets. For instance, a study on the interaction between gallic acid and lysozyme showed that the complex formed was stable, with the primary driving forces being hydrogen bonding and hydrophobic interactions nih.govresearchgate.net. The binding was found to be more stable at lower temperatures nih.govresearchgate.net.

Another study combined molecular docking with MD simulations to investigate the trypanocidal activity of gallic acid alkyl esters, suggesting their mechanism of action could be related to the inhibition of T. brucei alternative oxidase mdpi.com. The MD simulations were crucial in estimating the energetic stability of the predicted complexes and identifying the one with the lowest free energy of binding mdpi.com.

The following table summarizes findings from computational studies on gallic acid and a gallate ester, which can serve as a proxy for understanding the potential interactions of this compound.

| Compound | Target Protein | Key Findings from MD Simulations | Reference |

| Gallic Acid | Lysozyme | Stable complex formation, driven by hydrogen bonds and hydrophobic interactions. Stability decreased with increasing temperature. | nih.govresearchgate.net |

| Butyl Gallate | T. brucei alternative oxidase | The complex with the lowest free energy of binding, suggesting it as a potential target. | mdpi.com |

Furthermore, research on the influence of the gallate moiety on the interactions between green tea polyphenols and lipid membranes has highlighted the significant contribution of this group to the binding affinity, primarily through the formation of hydrogen bonds nih.gov.

Advanced Analytical and Methodological Approaches in 2 Hydroxyethyl Gallate Research

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatography is indispensable for the separation, identification, and quantification of 2-Hydroxyethyl gallate and its related metabolites from complex mixtures. The choice of technique depends on the specific research question, the nature of the sample matrix, and the physicochemical properties of the analytes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of gallate esters. Its high sensitivity and selectivity make it ideal for identifying and quantifying this compound in various samples, including biological fluids and plant extracts.

In a typical HPLC setup for gallate analysis, a reversed-phase column, such as a C18, is used. mdpi.com The separation relies on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution, often using a mixture of water with an acidifier like formic acid and an organic solvent like acetonitrile or methanol, allows for the efficient separation of compounds with a wide range of polarities. researchgate.net

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in negative ion mode, which is well-suited for phenolic acids. researchgate.net The mass spectrometer can be operated in various modes. A full scan mode provides the molecular weight of the eluting compounds, confirming the presence of this compound by its characteristic mass-to-charge ratio (m/z). For more definitive identification and quantification, tandem mass spectrometry (MS/MS) is employed. documentsdelivered.com In this mode, the parent ion corresponding to this compound is selected and fragmented, producing a unique fragmentation pattern that serves as a structural fingerprint. Common fragments for gallate esters include ions at m/z 169 (gallic acid) and 125 (pyrogallol moiety). mdpi.com This high specificity allows for accurate quantification even in complex matrices.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) | researchgate.netnih.gov |

| Mobile Phase | A: Water with 0.1% Formic or Acetic Acid B: Acetonitrile or Methanol with 0.1% Formic or Acetic Acid | researchgate.netnih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | documentsdelivered.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | researchgate.net |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound and its primary metabolites, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.com

The most common derivatization method for phenolic compounds is silylation, which involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. acs.orgresearchgate.net This process significantly reduces the polarity of the molecule and makes it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-1 or ZB-5ms). unesp.br The separated compounds are then detected by a mass spectrometer. Electron impact (EI) is a standard ionization method that generates reproducible mass spectra, which can be compared against spectral libraries for identification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. acs.orgresearchgate.net While powerful, the need for derivatization makes GC-MS less direct than HPLC-MS for this class of compounds. mdpi.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Derivatization Agent | Silylation reagents (e.g., BSTFA, Deriva-sil) | mdpi.comacs.org |

| Column | Fused silica capillary column (e.g., DB-1, ZB-5ms) | unesp.br |

| Carrier Gas | Helium | unesp.br |

| Oven Program | Temperature gradient (e.g., 60°C to 275°C) | unesp.br |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | acs.org |

Advanced Separation Techniques (e.g., 2D-LC) for Complex Mixture Characterization

For exceptionally complex samples, such as natural product extracts or metabolomics studies, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LC×LC) offers significantly increased peak capacity and resolution. researchgate.net This technique couples two different chromatographic columns online, providing an orthogonal separation where compounds are separated based on two distinct chemical properties. wur.nl

In a potential LC×LC setup for analyzing an extract containing this compound, the first dimension could be a reversed-phase separation, while the second dimension could employ a column with a different selectivity, such as one used for hydrophilic interaction chromatography (HILIC). researchgate.net This approach allows for the separation of a vast number of compounds, revealing minor components that would otherwise be co-eluted and masked in a 1D separation. The enhanced resolution is invaluable for metabolite profiling and characterizing the complete chemical composition of a sample containing this compound.

| Parameter | First Dimension (¹D) | Second Dimension (²D) | Reference |

|---|---|---|---|

| Separation Mode | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Chromatography (HILIC) or different RPLC selectivity | researchgate.net |

| Column Type | C18 | Amide or other polar stationary phase | researchgate.net |

| Analysis Time | Long gradient (e.g., 30-60 min) | Fast gradient (e.g., <1 min) | wur.nl |

| Benefit | Greatly increased peak capacity and resolution for complex mixtures | researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure of this compound and its interactions with other molecules. These techniques are fundamental for confirming the identity of the synthesized compound and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. wpmucdn.com It provides precise information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the gallate ring and the protons of the hydroxyethyl (B10761427) group. nih.gov ¹³C NMR would similarly provide distinct signals for each carbon atom. cyberleninka.ru The purity of a synthesized sample can be validated using these techniques.

Beyond basic structure confirmation, advanced 2D NMR experiments are used for more detailed analysis. core.ac.uk

COSY (Correlation Spectroscopy) reveals proton-proton coupling, helping to assign protons within the hydroxyethyl chain. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the ester linkage between the gallic acid and hydroxyethyl moieties. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's preferred conformation in solution and for studying its binding to larger molecules like proteins. researchgate.net

| NMR Experiment | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Chemical environment and number of different types of protons | nih.gov |

| ¹³C NMR | Chemical environment and number of different types of carbons | cyberleninka.ru |

| COSY | Connectivity between J-coupled protons (e.g., within the ethyl chain) | wpmucdn.com |

| HSQC/HMQC | Direct one-bond proton-carbon correlations | core.ac.uk |

| HMBC | Long-range (2-3 bond) proton-carbon correlations for skeletal structure | core.ac.uk |

| NOESY/ROESY | Through-space proton-proton correlations for conformational and binding analysis | core.ac.ukresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for studying reactions in solution that involve a change in chromophores. researchgate.net The gallate structure contains a benzoyl chromophore, which absorbs UV light at a characteristic wavelength. unesp.br

UV-Vis spectroscopy is highly effective for monitoring the progress of chemical reactions. nih.gov For example, during the synthesis of this compound, the reaction could be monitored by observing the change in the absorption spectrum over time. It is particularly useful for studying complex formation, such as the chelation of metal ions by the catechol-like structure of the gallate moiety. nih.govresearchgate.net When this compound binds to a metal ion, the electronic environment of the chromophore changes, resulting in a shift in the maximum absorption wavelength (λmax) and/or a change in absorbance intensity. mdpi.com By titrating a solution of this compound with a metal salt and recording the spectral changes, one can determine the stoichiometry and binding affinity of the resulting complex. rsc.org

| Application | Principle | Observed Change | Reference |

|---|---|---|---|

| Reaction Monitoring | Change in concentration of reactant or product chromophore over time | Increase or decrease in absorbance at a specific λmax | researchgate.net |

| pH Titration | Deprotonation of phenolic hydroxyl groups changes the electronic structure | Bathochromic (red) shift of λmax upon increasing pH | mdpi.com |

| Metal Complexation | Binding of metal ions to the gallate catechol group alters the chromophore | Shift in λmax and change in absorbance upon addition of metal ions | nih.govresearchgate.netrsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound and studying its molecular interactions. The FTIR spectrum of a gallate ester is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Analysis of related compounds like gallic acid and other gallate esters provides a clear indication of the expected spectral features for this compound. nih.govstackexchange.comresearchgate.net The spectrum is dominated by the features of the galloyl group and the hydroxyethyl ester moiety. Key vibrational bands include:

O-H Stretching: A broad band in the region of 3000-3500 cm⁻¹ is characteristic of the phenolic hydroxyl (-OH) groups on the aromatic ring. nih.gov The presence of multiple hydroxyl groups can lead to a complex and broad absorption peak due to extensive hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3050-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed in the 2900-3000 cm⁻¹ range. nih.govresearchgate.net

C=O Stretching: A strong absorption peak corresponding to the carbonyl (C=O) group of the ester linkage is expected around 1700-1740 cm⁻¹. nih.govstackexchange.com This is a defining feature that confirms the esterification of gallic acid.

C=C Stretching: Vibrations from the carbon-carbon double bonds within the aromatic ring are found at approximately 1600-1630 cm⁻¹. nih.govresearchgate.net

C-O Stretching: The spectrum will also show C-O stretching bands. An absorption band around 1200-1300 cm⁻¹ can be attributed to the C-O stretching of the ester group, which is a key indicator of successful esterification. nih.govstackexchange.com

O-H Bending: O-H bending vibrations, often coupled with C-O stretching, contribute to the complex fingerprint region of the spectrum. nih.gov

FTIR analysis is crucial for confirming the synthesis of this compound from its precursors, gallic acid and a hydroxyethyl source. The disappearance of the broad O-H stretch from the carboxylic acid group of gallic acid and the appearance of the characteristic ester carbonyl (C=O) and C-O peaks are primary evidence of the esterification reaction. stackexchange.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3000-3500 | O-H Stretching | Phenolic Hydroxyls | nih.gov |

| 2900-3000 | C-H Stretching | Aliphatic (Ethyl group) | nih.govresearchgate.net |

| 1700-1740 | C=O Stretching | Ester Carbonyl | nih.govstackexchange.com |

| 1600-1630 | C=C Stretching | Aromatic Ring | nih.govresearchgate.net |

| 1200-1300 | C-O Stretching | Ester Linkage | nih.govstackexchange.com |

Raman Spectroscopy and Electron Paramagnetic Resonance (EPR) for Mechanistic Probing

While FTIR provides structural information, Raman and Electron Paramagnetic Resonance (EPR) spectroscopies offer deeper insights into the mechanistic aspects of this compound's function, particularly its antioxidant activity.

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing molecules with unpaired electrons, such as free radicals. scispace.com This makes it an invaluable tool for studying the radical scavenging mechanisms of antioxidants like gallate esters. nih.gov When a gallate ester neutralizes a free radical, it donates a hydrogen atom from one of its phenolic hydroxyl groups, resulting in the formation of a more stable phenoxyl radical intermediate, specifically a semiquinone radical. nih.govresearchgate.net

EPR spectroscopy can directly detect these gallate-derived semiquinone radicals. nih.gov Studies on various gallate esters have shown that upon oxidation, they yield semiquinone structures derived from the parent pyrogallol moiety of the gallic acid core. nih.gov The characteristics of the EPR signal can provide information about the structure and stability of this radical intermediate. This technique has been used to confirm that the antioxidant potential of these molecules is retained through phenolic coupling reactions that preserve the reactive pyrogallol structures. nih.gov Furthermore, EPR has been employed to assess the degree of oxidation of gallate ions, which is crucial for maintaining their antioxidant efficacy. nih.gov

Raman Spectroscopy is a complementary vibrational spectroscopy technique that can also be used to probe molecular structure. While specific Raman studies on this compound are not extensively documented in the literature, the technique is well-suited for studying phenolic compounds. It could provide information on the aromatic ring vibrations and the ester group, complementing FTIR data, particularly in aqueous environments where water absorption can interfere with FTIR measurements.

Electrochemical Techniques for Redox Characterization and Antioxidant Potential Assessment

Electrochemical methods are powerful tools for quantifying the electron-donating ability of antioxidants and assessing their redox behavior. researchgate.netnih.govmdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and hydrodynamic voltammetry are frequently used to study gallic acid and its esters. researchgate.netnih.gov These methods provide a direct measure of a compound's oxidation potential, which is closely related to its antioxidant capacity. mdpi.com

Studies on a series of alkyl gallates reveal key aspects of their electrochemical behavior that are applicable to this compound:

Oxidation Process: Gallates are readily oxidized at a glassy carbon electrode. researchgate.netnih.gov The oxidation is an irreversible, diffusion-controlled process. researchgate.netnih.gov

Electron Transfer: The electrochemical oxidation occurs in two successive electron-transfer steps, although the second step may only be well-resolved under specific conditions, such as hydrodynamic voltammetry. researchgate.netnih.gov

Structure-Activity Relationship: The introduction of different alkyl groups to the gallic acid core can influence the stability and intensity of the resulting semiquinone gallate radicals. researchgate.netnih.gov

By measuring the peak oxidation potential, researchers can rank the antioxidant power of different gallates; a lower oxidation potential generally corresponds to a higher antioxidant activity, as the compound can more easily donate electrons to neutralize free radicals. researchgate.net These electrochemical techniques are valued for their high sensitivity, rapid response, and relative simplicity compared to other methods. mdpi.commdpi.com

In Vitro Research Models and Experimental Designs

To investigate the biological activities of this compound, researchers utilize a variety of in vitro models and experimental designs. These cell-based systems allow for the controlled study of the compound's effects at the cellular and molecular levels.

Application of Diverse Cellular Lines (e.g., Cancer Cell Lines, Fibroblast Cells, Macrophage Cultures, Neuronal Cell Models)

The selection of a cell line is dictated by the specific biological activity being investigated. Based on research into gallic acid and its derivatives, several cell types are relevant for studying this compound.

Cancer Cell Lines: Gallic acid and its esters have been widely studied for their anti-cancer properties. atlantis-press.commdpi.com A diverse range of cancer cell lines has been used to evaluate the cytotoxicity and anti-proliferative effects of these compounds. For example, studies have demonstrated the activity of various alkyl gallates against breast cancer cells (MCF-7), cervical cancer cells (HeLa), and melanoma cells (B16F10). atlantis-press.commdpi.comnih.gov The A549 human lung adenocarcinoma cell line has also been used to test the toxicity of gallate ions. nih.govmdpi.com

Fibroblast Cells: Fibroblasts, such as human gingival fibroblasts (HGFs), are often used to assess the biocompatibility and potential inflammatory effects of compounds, particularly those used in dental or cosmetic applications. nih.gov Studies on related compounds like 2-hydroxyethyl methacrylate (HEMA) have used fibroblasts to investigate inflammatory responses and cytotoxicity. nih.govmdpi.comnih.gov

Macrophage Cultures: Macrophages are key cells of the immune system and are central to inflammatory processes. researchgate.net Murine macrophage cell lines like RAW264.7 and human monocyte-like cell lines such as THP-1 are standard models for studying immunomodulatory and cytotoxic effects. nih.govnih.gov Research on HEMA has shown its ability to induce cytotoxicity, apoptosis, and reactive oxygen species accumulation in macrophages. researchgate.netnih.gov

| Cell Line Type | Specific Cell Line | Research Focus | Reference |

|---|---|---|---|

| Cancer (Breast) | MCF-7 | Cytotoxicity of alkyl gallates | atlantis-press.com |

| Cancer (Cervical) | HeLa | Apoptosis induction by gallic acid/methyl gallate | mdpi.com |

| Cancer (Lung) | A549 | Toxicity of gallate ions | nih.govmdpi.com |

| Fibroblast | Human Gingival Fibroblasts (HGFs) | Inflammatory response to HEMA | nih.gov |

| Macrophage | RAW264.7 | Cytotoxicity and apoptosis from HEMA | researchgate.netnih.gov |

| Macrophage | THP-1 | Effects of HEMA on cell proliferation | nih.gov |

Biochemical Assays for Enzyme Activity, Reactive Oxygen Species, and Signaling Pathway Analysis

A suite of biochemical assays is employed to dissect the molecular mechanisms underlying the observed cellular effects of this compound.

Enzyme Activity Assays: The activity of key enzymes can be measured to understand a compound's mechanism of action. This includes assessing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which can be depleted by compounds that induce oxidative stress. researchgate.netnih.gov Conversely, the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) can be measured to quantify inflammatory responses. nih.gov

Reactive Oxygen Species (ROS) Detection: Given the antioxidant nature of gallates, measuring their effect on intracellular ROS levels is fundamental. Assays using fluorescent probes are commonly used to quantify ROS production within cells following treatment, providing direct evidence of a compound's ability to mitigate or, in some cases, induce oxidative stress. nih.govnih.gov

Signaling Pathway Analysis: To understand how a compound leads to a cellular outcome like apoptosis, researchers investigate key signaling pathways. For gallates, this often involves studying the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. mdpi.com Techniques such as Western blotting or immunoassays are used to measure the levels of key regulatory proteins like p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). mdpi.com The activation of executioner caspases, such as caspase-3, caspase-8, and caspase-9, is a hallmark of apoptosis and is frequently analyzed to confirm this mode of cell death. mdpi.comnih.govmdpi.com